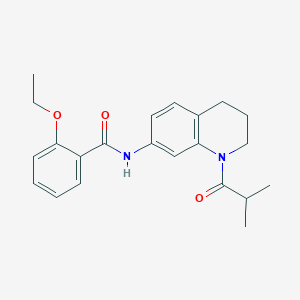

5-(Bromomethyl)-2-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor .

Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, each of which needs to be carried out under specific conditions .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound .Physical and Chemical Properties Analysis

The physical properties of a compound include its melting point, boiling point, density, and solubility. The chemical properties refer to its reactivity with other substances .Scientific Research Applications

Herbicide Resistance in Transgenic Plants

Research has shown the development of transgenic plants expressing a bacterial detoxification gene, bxn, from Klebsiella ozaenae, conferring resistance to the herbicide bromoxynil. This gene encodes a specific nitrilase that converts bromoxynil into a non-toxic metabolite, demonstrating a novel approach to achieving herbicide resistance in crops (Stalker, Mcbride, & Malyj, 1988).

Biotransformation Under Various Conditions

The anaerobic biodegradability of bromoxynil and its transformation product was examined, indicating that bromoxynil undergoes degradation under different anaerobic conditions. This study provides insights into the environmental fate of bromoxynil, a halogenated aromatic nitrile herbicide, showing its degradation to less harmful compounds (Knight, Berman, & Häggblom, 2003).

Electrochemical Reduction Studies

The electrochemical reduction of 2-nitrobromobenzene, a compound closely related to 5-(Bromomethyl)-2-nitrobenzonitrile, was explored, offering insights into the reaction mechanisms and kinetics involved in the electrochemical processes of nitroaromatic compounds (Barnes et al., 2011).

Molecular Composition and Interaction Studies

Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a structurally related compound, highlighted its potential for ligand-protein interactions, indicating its relevance in drug design and biological studies. These computational insights contribute to understanding the molecular properties and reactivity of brominated nitrobenzonitriles (Arulaabaranam et al., 2021).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using related chemical structures has led to the development of potential therapeutic agents. For instance, the preparation of 2H-3,1-benzoxazine derivatives from 2-amino-5-nitrobenzonitrile suggests the versatility of nitrobenzonitriles in synthesizing compounds with potential pharmacological activities (Li et al., 2006).

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Mode of Action

The mode of action of 5-(Bromomethyl)-2-nitrobenzonitrile likely involves its participation in nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . This process can occur via either an SN1 or SN2 mechanism, depending on the nature of the substrate .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura coupling reactions suggests it could influence pathways involving the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical processes, including the synthesis of complex organic molecules.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .

Result of Action

The result of this compound’s action would depend on its specific application. In the context of organic synthesis, its use could lead to the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the presence of other functional groups .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(bromomethyl)-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDUSMOYLGEMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)

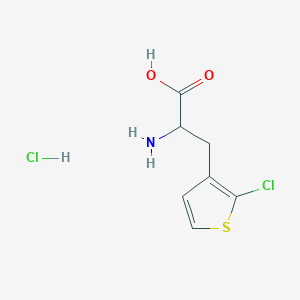

![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)

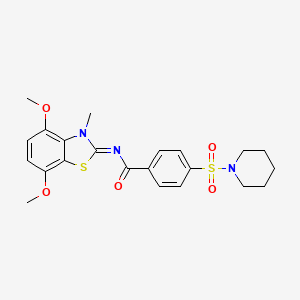

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2986550.png)

![2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide](/img/structure/B2986553.png)

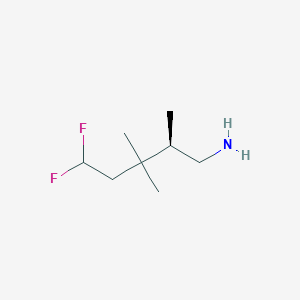

![2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide](/img/structure/B2986554.png)

![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)

![5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2986557.png)